ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and pyridine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.
Introduction of Pyridin-4-yloxy Group: The pyridin-4-yloxy group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl (2S,4S)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl (2S,4R)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylate: Differing in stereochemistry, which may affect its biological activity.
Mthis compound: Differing in the ester group, which may influence its solubility and reactivity.
4-(Pyridin-4-yloxy)pyrrolidine-2-carboxylic acid: Lacking the ethyl ester group, which may affect its pharmacokinetic properties.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl (2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-2-16-12(15)11-7-10(8-14-11)17-9-3-5-13-6-4-9/h3-6,10-11,14H,2,7-8H2,1H3/t10-,11-/m0/s1 |
InChI Key |
WHSSCTWVYIGYNN-QWRGUYRKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=NC=C2 |
Canonical SMILES |
CCOC(=O)C1CC(CN1)OC2=CC=NC=C2 |
Origin of Product |
United States |
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